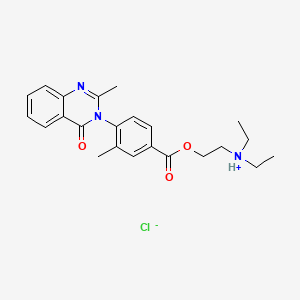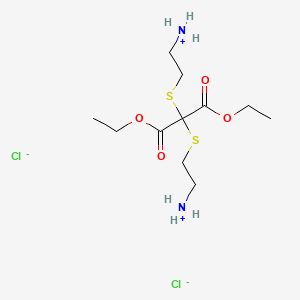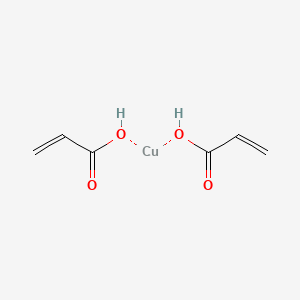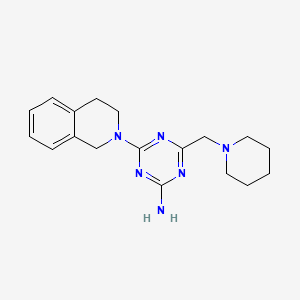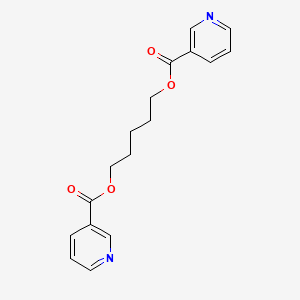
Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is a complex organic compound characterized by its unique adamantane-based structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the adamantane core, followed by the introduction of the ethanol and methylimino groups. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the ethanol and methylimino groups facilitate binding to target molecules. This compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, monohydrochloride
- Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, free base
Uniqueness
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its monohydrochloride and free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.
Propriétés
Numéro CAS |
101221-48-1 |
|---|---|
Formule moléculaire |
C26H46Cl2N2O2 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |
Clé InChI |
ADNOXTGIKQXGLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


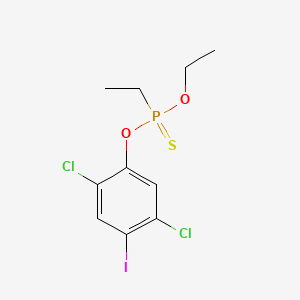
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)




